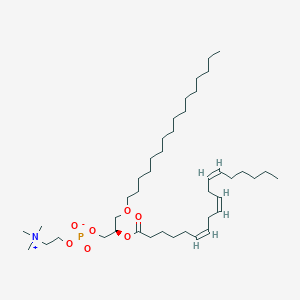
PC(O-16:0/18:3(6Z,9Z,12Z))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecyl-2-[(6Z,9Z,12Z)-octadecatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:3 in which the alkyl and acyl groups specified at positions 1 and 2 are hexadecyl and (6Z,9Z,12Z)-octadecatrienoyl respectively. It is a phosphatidylcholine O-34:3 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gamma-linolenic acid.
Scientific Research Applications
Quantitative Analysis in Lipoprotein Oxidation Studies
PC(O-16:0/18:3(6Z,9Z,12Z)) and its related compounds are significant in the study of lipoprotein oxidation. Hui et al. (2012) developed a method to quantitatively determine phosphatidylcholine hydroperoxides (PC 16:0/18:2-OOH and PC 18:0/18:2-OOH) in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) during copper-mediated oxidation. This research is crucial for understanding the oxidation process in lipoproteins, which has implications in cardiovascular diseases. The method utilizes liquid chromatography/mass spectrometry (LC/MS) for precise measurement, which could be adapted for studying PC(O-16:0/18:3(6Z,9Z,12Z)) in similar contexts (Hui et al., 2012).
Implications in High-Performance Computing for Scientific Applications
While not directly related to PC(O-16:0/18:3(6Z,9Z,12Z)), research by Pasquale and Polyzos (1993) on the I/O characteristics of scientific applications in high-performance computing provides insights into how computational methods can be applied in scientific research, including studies involving complex molecules like PC(O-16:0/18:3(6Z,9Z,12Z)). Their work emphasizes the importance of understanding I/O requirements in long-running, I/O-intensive scientific applications, which could be applicable in simulations or computational studies involving PC(O-16:0/18:3(6Z,9Z,12Z)) (Pasquale & Polyzos, 1993).
Application in Signal Processing
Research by Chapin, Chiu, and Hu (2000) on PC clusters for signal processing highlights how PC clusters can be used for computations in signal processing applications. This technology could be relevant for processing large datasets or complex simulations in scientific research involving PC(O-16:0/18:3(6Z,9Z,12Z)), especially in fields like bioinformatics or molecular dynamics (Chapin, Chiu, & Hu, 2000).
properties
Product Name |
PC(O-16:0/18:3(6Z,9Z,12Z)) |
|---|---|
Molecular Formula |
C42H80NO7P |
Molecular Weight |
742.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,41H,6-13,15,17-19,21,23-24,26,28-40H2,1-5H3/b16-14-,22-20-,27-25-/t41-/m1/s1 |
InChI Key |
QEWRXEALGMKRGP-MZWPLUPDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
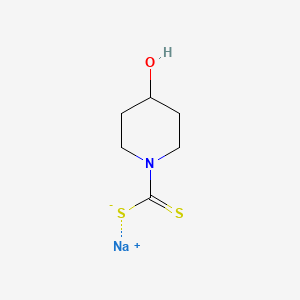

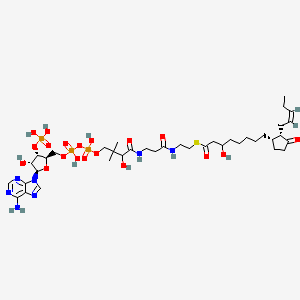
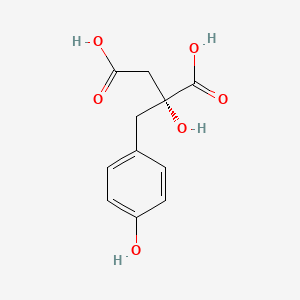
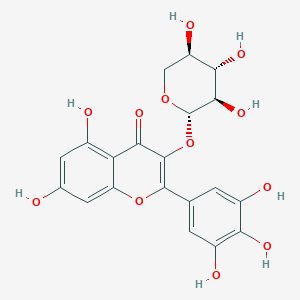
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)

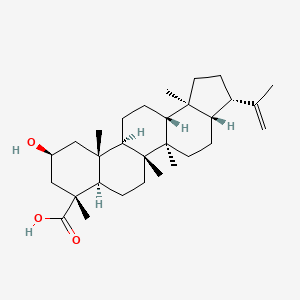
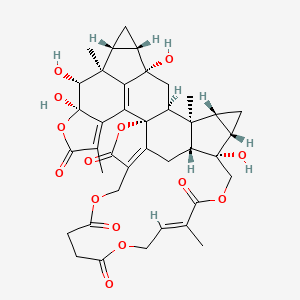
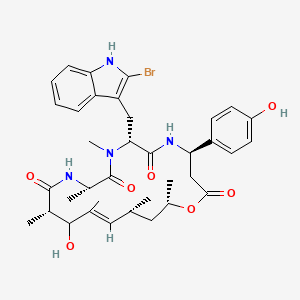

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
